molecular formula C25H24N4O4 B2614457 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941258-06-6

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2614457
CAS No.: 941258-06-6
M. Wt: 444.491
InChI Key: PZRDITNWQZREMI-DHZHZOJOSA-N
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Description

5-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperazine-linked 3-methoxybenzoyl group, a nitrile moiety, and an (E)-configured ethenyl group bearing a 4-methoxyphenyl substituent. Its molecular formula is C₂₅H₂₃N₄O₄ (molecular weight: 459.48 g/mol). The compound’s structural complexity arises from the integration of pharmacophoric elements such as the oxazole ring (implicated in bioactivity), the piperazine spacer (enhancing solubility and pharmacokinetics), and dual methoxy groups (modulating electronic and steric properties) .

Properties

IUPAC Name

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-31-20-9-6-18(7-10-20)8-11-23-27-22(17-26)25(33-23)29-14-12-28(13-15-29)24(30)19-4-3-5-21(16-19)32-2/h3-11,16H,12-15H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRDITNWQZREMI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the oxazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

(a) 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS: 940988-48-7)

  • Key Difference : 2-Methoxybenzoyl vs. 3-methoxybenzoyl.
  • NMR data () suggest that meta-substitution (as in the target compound) provides better resonance stabilization than ortho-substitution .
  • Molecular Weight : 444.48 g/mol (vs. 459.48 g/mol for the target compound).

(b) 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile (CAS: 903856-56-4)

  • Key Difference : 3-Chlorobenzoyl replaces 3-methoxybenzoyl; furan replaces ethenyl-methoxyphenyl.
  • The furan’s oxygen atom may engage in hydrogen bonding, unlike the hydrophobic ethenyl group .
  • Molecular Weight : 436.87 g/mol.

(c) 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS: 941010-23-7)

  • Key Difference : Dual 4-fluoro substituents on benzoyl and ethenyl groups.
  • Impact : Fluorine’s electronegativity increases metabolic stability and lipophilicity (clogP ~3.2 vs. ~2.8 for the target compound). However, methoxy groups in the target compound may improve water solubility (logS: -4.1 vs. -4.9 for the fluorinated analog) .

Substituent Variations on the Ethenyl Group

(a) 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

  • Key Difference : 4-Ethoxyphenyl vs. 4-methoxyphenyl.

(b) 2-[2-(2-Chlorophenyl)ethenyl]-5-{4-[(naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

  • Key Difference : Naphthalene-acetyl replaces 3-methoxybenzoyl; 2-chlorophenyl replaces 4-methoxyphenyl.
  • Impact : The bulky naphthalene group may improve π-π stacking but could hinder target binding. Chlorine’s electron-withdrawing effect reduces electron density on the ethenyl group .

Core Oxazole Modifications

(a) 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile

  • Key Difference : Pyrazole core replaces oxazole; benzothiazole-thioether side chain.
  • Impact : The pyrazole’s hydrogen-bonding capability and benzothiazole’s sulfur atom may enhance kinase inhibition (e.g., IC₅₀ < 1 µM for CDK2) compared to oxazole derivatives .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) clogP Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 459.48 2.8 6 7
5-[4-(2-Methoxybenzoyl)-... (CAS 940988-48-7) 444.48 2.6 6 7
5-[4-(3-Chlorobenzoyl)-... (CAS 903856-56-4) 436.87 3.1 5 5
5-[4-(4-Fluorobenzoyl)-... (CAS 941010-23-7) 436.87 3.2 5 6

Key Observations :

  • The target compound’s dual methoxy groups reduce lipophilicity (clogP ~2.8) compared to chlorinated analogs (clogP >3.0).
  • Higher rotatable bonds (7 vs.

Biological Activity

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse biological activities. This compound integrates multiple functional groups, including a piperazine ring and an oxazole moiety, which enhance its pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O4C_{25}H_{24}N_{4}O_{4}, with a molecular weight of approximately 444.5 g/mol. The structural features that contribute to its biological activity include:

Feature Description
Piperazine Ring Enhances interaction with biological targets
Oxazole Ring Contributes to potential anti-inflammatory effects
Aromatic Substituents Increases lipophilicity and bioavailability

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine and oxazole rings facilitate binding to these targets, potentially inhibiting or modulating their activity. Compounds with similar structures have shown significant biological activity against various targets involved in disease pathways, including cancer and neurological disorders .

Anticancer Activity

Research indicates that oxazole derivatives exhibit potent anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, a study demonstrated that related compounds effectively inhibited tumor growth in xenograft models.

Anti-inflammatory Effects

The presence of the methoxybenzoyl group is associated with anti-inflammatory activity. The compound has shown the ability to reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial enzymes, leading to inhibition of bacterial growth. This activity is particularly relevant in the context of increasing antibiotic resistance.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Cytotoxicity Studies : A series of oxazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines, showing promising results with IC50 values in the micromolar range.
  • Anti-inflammatory Mechanisms : Research has demonstrated that related compounds inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Testing : In vitro assays revealed that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

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